molecular formula C8H14N2O5 B12322918 H-Ala-Glu-OH

H-Ala-Glu-OH

Cat. No.: B12322918
M. Wt: 218.21 g/mol
InChI Key: VYZAGTDAHUIRQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

H-Ala-Glu-OH can be synthesized through chemical synthesis or biological fermentation . In chemical synthesis, the amino acids alanine and glutamic acid are connected using peptide bond formation techniques. This process often involves protecting groups to prevent unwanted reactions and the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of this compound can also be achieved through biological fermentation. This method utilizes microorganisms such as yeast or bacteria to express the genes responsible for the synthesis of the dipeptide . The fermentation process is optimized to maximize yield and purity, making it a cost-effective method for large-scale production.

Scientific Research Applications

H-Ala-Glu-OH has a wide range of scientific research applications :

    Chemistry: It is used in the synthesis of peptides and peptide-based drugs.

    Biology: It serves as an additive in cell culture media to enhance cell growth and protein synthesis.

    Medicine: It is investigated for its potential therapeutic effects and as a component in parenteral nutrition.

    Industry: It is utilized in the production of bioactive peptides and peptide hormones.

Comparison with Similar Compounds

H-Ala-Glu-OH can be compared with other dipeptides such as Ala-Gly and Gly-Glu . While these compounds share similar structural features, this compound is unique due to its specific combination of alanine and glutamic acid residues. This unique structure imparts distinct biochemical properties and applications, making it valuable in various research and industrial contexts .

List of Similar Compounds

  • Ala-Gly
  • Gly-Glu
  • Ala-Ala
  • Gly-Gly

Properties

IUPAC Name

2-(2-aminopropanoylamino)pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O5/c1-4(9)7(13)10-5(8(14)15)2-3-6(11)12/h4-5H,2-3,9H2,1H3,(H,10,13)(H,11,12)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZAGTDAHUIRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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